molecular formula C7H12ClN3O2 B12355806 (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B12355806
M. Wt: 205.64 g/mol
InChI Key: MTWAFBFYPFEOOV-KGZKBUQUSA-N
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Description

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Lacks the hydroxyl group present in the hydrochloride form.

    (3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: The free base form of the compound.

Uniqueness

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

(3R,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

MTWAFBFYPFEOOV-KGZKBUQUSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@H]2C[C@H](CN2)O.Cl

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)O.Cl

Origin of Product

United States

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